molecular formula C9H12N4O3S B094512 Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- CAS No. 19077-97-5

Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-

Cat. No.: B094512
CAS No.: 19077-97-5
M. Wt: 256.28 g/mol
InChI Key: BDTLWPHLHNDHRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-aminobenzenesulfonamide} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amide and sulfonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Chemistry: In chemistry, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is used as a reagent in various organic synthesis reactions. Its unique functional groups make it a valuable intermediate in the preparation of more complex molecules.

Biology: The compound has applications in bioinformatics for the identification of N4-acetylcytidine sites in RNA with single-base resolution. This is crucial for understanding RNA modifications and their role in biological processes.

Medicine: Research has shown potential therapeutic applications of this compound in disease treatment. It is involved in the regulation of gene expression, RNA stability, and the efficiency of the translation process. Studies have also explored its use in periodontal tissue engineering and cardiology.

Industry: In the industrial sector, Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can modify RNA by adding acetyl groups to cytidine residues, which affects gene expression and RNA stability. This modification plays a role in various biological processes and can influence the pathogenesis of diseases.

Comparison with Similar Compounds

Uniqueness: Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]- is unique due to its specific combination of amide and sulfonyl groups, which confer distinct chemical properties and reactivity. Its applications in bioinformatics and potential therapeutic uses further distinguish it from similar compounds.

Properties

IUPAC Name

N-[4-(diaminomethylideneamino)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3S/c1-6(14)12-7-2-4-8(5-3-7)17(15,16)13-9(10)11/h2-5H,1H3,(H,12,14)(H4,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTLWPHLHNDHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885080
Record name Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
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Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19077-97-5
Record name N4-Acetylsulfaguanidine
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Record name N4-Acetylsulfaguanidine
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Record name Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
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Record name Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-
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Record name N-[4-[[(aminoiminomethyl)amino]sulphonyl]phenyl]acetamide
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Record name N4-ACETYLSULFAGUANIDINE
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